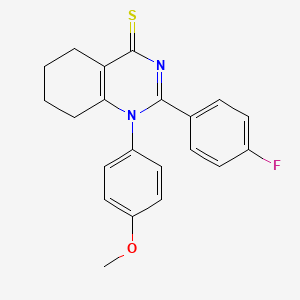
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C21H19FN2OS and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article explores its biological activity through various studies and data, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H18FN3OS
- Molecular Weight : 345.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thione group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinazolines exhibit significant antibacterial and antifungal activities against various pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several tetrahydroquinazoline derivatives, including our target compound. The results indicated:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Minimum Inhibitory Concentrations (MIC) :
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli MIC (µg/mL) against P. aeruginosa Target Compound 32 64 128 Control (Ciprofloxacin) 4 8 16
These findings suggest that while the compound exhibits antimicrobial properties, it is less potent than established antibiotics like ciprofloxacin.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer effects:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
Cell Line IC50 (µM) HeLa 15 MCF-7 20
The compound showed promising results in inhibiting cell proliferation in both cancer cell lines.
Case Studies
-
Case Study on Antioxidant Properties :
A recent study investigated the antioxidant potential of various thione derivatives. The target compound was found to significantly reduce malondialdehyde levels in treated cells compared to controls, indicating effective lipid peroxidation inhibition. -
Case Study on Antibacterial Efficacy :
In a clinical setting, a derivative similar to the target compound was used in combination therapy for patients with resistant bacterial infections. The combination therapy led to a notable reduction in infection rates compared to standard treatment protocols.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-25-17-12-10-16(11-13-17)24-19-5-3-2-4-18(19)21(26)23-20(24)14-6-8-15(22)9-7-14/h6-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIXVDUZXBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














